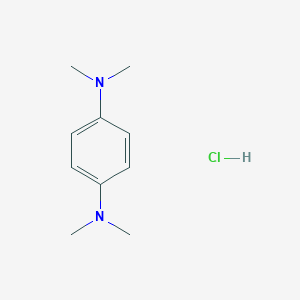

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

The NORSOK M-710 standard is a specification for non-metallic sealing materials used in the oil and gas industry. It defines the requirements for elastomeric materials to ensure their performance in harsh environments, such as high temperatures, high pressures, and exposure to aggressive chemicals. The standard is widely recognized and used globally to ensure the reliability and safety of sealing materials in critical applications.

準備方法

合成経路と反応条件

NORSOK M-710規格を満たすエラストマー材料の調製には、高度に飽和したニトリルエラストマーの合成が含まれます。これらのエラストマーは通常、触媒の存在下でアクリロニトリルとブタジエンを重合させることによって製造されます。温度、圧力、触媒濃度などの反応条件は、エラストマーの所望の特性を得るために慎重に制御されます。

工業生産方法

工業的な環境では、エラストマー材料の製造には、モノマーが制御された条件下で重合される大型の重合反応器が使用されます。得られたポリマーは、用途に応じて、シート、ロッド、またはカスタム形状などのさまざまな形態に加工されます。材料は、NORSOK M-710規格の要件を満たしていることを確認するために、厳格な試験を受けます。

化学反応の分析

反応の種類

NORSOK M-710規格を満たすエラストマー材料は、以下を含むさまざまな化学反応を受けます。

酸化: 酸素またはその他の酸化剤への暴露は、酸化生成物の形成につながる可能性があります。

還元: 還元反応は、還元剤の存在下で起こります。

置換: 置換反応は、ポリマー鎖の特定の原子または基が他の原子または基に置き換えられるときに起こります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸素、水素、およびさまざまな化学薬剤が含まれます。これらの反応の条件は、特定の用途とエラストマーの所望の特性によって異なります。

形成される主要な生成物

これらの反応から形成される主要な生成物には、酸化または還元されたエラストマーが含まれ、機械的または化学的特性が変化している可能性があります。これらの生成物は、NORSOK M-710規格の性能要件を満たしていることを確認するために、慎重に分析されます。

4. 科学研究の応用

NORSOK M-710規格を満たすエラストマー材料は、以下を含む幅広い科学研究の用途があります。

化学: 新しいシール材料の開発と高分子化学の研究に使用されます。

生物学: 医療機器用の生体適合性材料の設計に使用されます。

医学: 高性能と信頼性を必要とする医療用シールとガスケットの製造に使用されます。

産業: 過酷な環境下でのシール用途で、石油・ガス業界で広く使用されています。

科学的研究の応用

Electrochemical Sensors

TMPD is extensively utilized in the development of electrochemical sensors due to its excellent electron transfer properties. It serves as a reducing agent that enhances the sensitivity and selectivity of sensors designed to detect heavy metals and organic pollutants.

| Application | Description |

|---|---|

| Heavy Metal Detection | Used in sensors to quantify lead, mercury, and cadmium levels in environmental samples. |

| Organic Pollutant Detection | Facilitates the detection of compounds such as phenols and pesticides in water samples. |

Antioxidant Studies

TMPD acts as a model compound in antioxidant research, enabling scientists to investigate oxidative stress mechanisms and evaluate the effectiveness of various antioxidants in biological systems.

| Study Focus | Findings |

|---|---|

| Mechanism of Action | TMPD undergoes oxidation, providing insights into radical scavenging activities of antioxidants. |

| Biological Relevance | Helps in understanding the role of antioxidants in mitigating cellular damage caused by reactive oxygen species (ROS). |

Colorimetric Assays

In colorimetric assays, TMPD is employed as a reagent that produces measurable color changes, facilitating the quantification of various substances.

| Application | Methodology |

|---|---|

| Enzyme Activity Measurement | Used to quantify peroxidase activity by measuring the absorbance at 611 nm after reaction with TMPD. |

| Substance Quantification | Acts as a color developer in assays for phenolic compounds and other analytes. |

Polymer Chemistry

TMPD is also utilized as a polymerization initiator, allowing for the synthesis of polymers with tailored properties for applications in coatings and adhesives.

| Polymer Type | Application |

|---|---|

| Conductive Polymers | Enhances electrical conductivity for use in electronic devices. |

| Biodegradable Polymers | Contributes to the development of eco-friendly materials with specific degradation profiles. |

Microbiology

In microbiology, TMPD serves as a test reagent for classifying cytochrome oxidase positive aerobic microorganisms.

| Application | Description |

|---|---|

| Oxidase Test | TMPD is used to detect cytochrome c oxidases in bacterial cultures, aiding in microbial identification. |

Case Studies

-

Electrochemical Detection of Heavy Metals :

A study demonstrated the efficacy of TMPD-based sensors in detecting trace levels of lead in contaminated water sources, achieving detection limits below regulatory thresholds . -

Antioxidant Efficacy Evaluation :

Research involving TMPD highlighted its role in elucidating the antioxidant mechanisms of various natural compounds, showing significant reductions in oxidative damage markers in cellular models . -

Colorimetric Detection of Phenolic Compounds :

An assay utilizing TMPD successfully quantified phenolic content in agricultural runoff, showcasing its utility in environmental monitoring .

作用機序

エラストマー材料がその効果を発揮する仕組みには、高圧および高温条件下で密閉シールを形成する能力が含まれます。分子標的は、エラストマーがシールを形成するパイプ、バルブ、その他の機器の表面です。関与する経路には、エラストマーと接触する表面との物理的および化学的相互作用が含まれます。

6. 類似の化合物との比較

NORSOK M-710規格を満たすエラストマー材料は、過酷な条件に耐え、シール特性を維持する能力において独特です。類似の化合物には、以下が含まれます。

フルオロエラストマー: 耐薬品性と高温安定性で知られています。

パーフルオロエラストマー: 優れた耐薬品性を提供しますが、ニトリルエラストマーと比較して機械的特性が低い場合があります。

シリコーンエラストマー: 優れた耐熱性を提供しますが、腐食性の化学環境では性能が低下する可能性があります。

NORSOK M-710準拠材料の独自性は、過酷な環境下での耐薬品性、機械的強度、耐久性のバランスのとれた特性にあります。

類似化合物との比較

Elastomeric materials that meet the NORSOK M-710 standard are unique in their ability to withstand harsh conditions and maintain their sealing properties. Similar compounds include:

Fluoroelastomers: Known for their chemical resistance and high-temperature stability.

Perfluoroelastomers: Offer excellent chemical resistance but may have lower mechanical properties compared to nitrile elastomers.

Silicone Elastomers: Provide good temperature resistance but may not perform as well in aggressive chemical environments.

The uniqueness of NORSOK M-710 compliant materials lies in their balanced properties of chemical resistance, mechanical strength, and durability in harsh environments.

生物活性

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a synthetic organic compound widely utilized in biochemical research and microbiology due to its unique redox properties. This article delves into its biological activities, applications, and relevant research findings.

- Chemical Formula : C10H16N2·2HCl

- Molecular Weight : 199.703 g/mol

- CAS Number : 637-01-4

- Appearance : Off-white to gray powder

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

Biological Activity Overview

TMPD serves multiple roles in biological systems, primarily as an electron donor and a redox-active substrate. Its oxidation leads to the formation of a radical cation, TMPD+⋅, which is characterized by a deep blue color, making it a useful indicator in various assays.

Key Functions

- Cytochrome c Oxidase Activity : TMPD is employed in microbiological assays to differentiate organisms based on cytochrome c oxidase activity. The oxidation of TMPD by cytochrome c oxidase results in a color change that aids in identifying Gram-negative bacteria, including Neisseria gonorrhoeae .

- Electron Transfer Mediator : As a reducing co-substrate for heme peroxidases, TMPD facilitates electron transfer processes in enzymatic reactions, particularly in oxidative phosphorylation pathways .

- Colorimetric Indicator : The compound's ability to change color upon oxidation makes it an effective colorimetric indicator for assessing bacterial oxidase activity, which is crucial in microbiological diagnostics .

Applications in Research

TMPD has been extensively studied for its role in various biochemical assays and experimental setups:

- Microbiology : Utilized for the classification of aerobic microorganisms based on their oxidase activity.

- Biochemical Assays : Acts as a redox mediator in studies involving mitochondrial function and respiratory chain analysis .

- Toxicology Studies : Investigated for its potential toxic effects and safety profile, including acute toxicity assessments .

Case Studies and Research Findings

- Microbial Differentiation : A study demonstrated the effectiveness of TMPD as a diagnostic tool for distinguishing Neisseria gonorrhoeae from other bacteria through its unique oxidase reaction .

- Mitochondrial Function Analysis : Research involving TMPD has shown its application in assessing mitochondrial oxidative phosphorylation capacity. For instance, TMPD was used to facilitate electron transfer from ascorbate to cytochrome c in experiments analyzing mitochondrial respiration rates .

- Toxicological Evaluations : Investigations into the safety of TMPD revealed that while it is not classified as a carcinogen by major health organizations, it poses risks such as skin irritation and potential toxicity upon ingestion or inhalation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome c Oxidase Testing | Differentiates Gram-negative bacteria based on oxidase enzyme presence |

| Electron Transfer Mediator | Functions as a reducing agent in heme peroxidase reactions |

| Colorimetric Indicator | Provides visual cues for enzymatic activity through color changes during oxidation |

| Mitochondrial Function Studies | Used to analyze respiratory chain activities and mitochondrial dysfunctions |

特性

CAS番号 |

637-01-4 |

|---|---|

分子式 |

C10H17ClN2 |

分子量 |

200.71 g/mol |

IUPAC名 |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H |

InChIキー |

DNRUPOAHVJBDJE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl |

異性体SMILES |

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-] |

正規SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl |

Key on ui other cas no. |

637-01-4 |

物理的記述 |

Beige powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

関連するCAS |

13327-28-1 |

同義語 |

Blue, Wurster Blue, Wurster's Reagent, Wurster's Tetramethylphenylenediamine Wurster Blue Wurster Reagent Wurster's Blue Wurster's Reagent Wursters Blue Wursters Reagent |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。